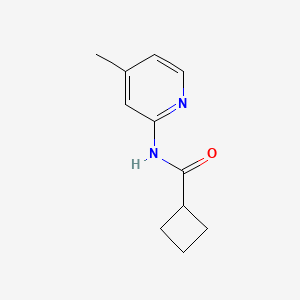

N-(4-methylpyridin-2-yl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylpyridin-2-yl)cyclobutanecarboxamide is a chemical compound that features a cyclobutanecarboxamide moiety attached to a 4-methylpyridin-2-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)cyclobutanecarboxamide typically involves the reaction of 4-methylpyridin-2-amine with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Reaction Mechanism and Ligand Effects

The synthesis of cyclobutanecarboxamides, including derivatives with pyridinyl substituents, has been achieved via palladium-catalyzed aminocarbonylation of cyclobutanols. Key findings from aminocarbonylation studies include:

- Ligand bite angle critically influences regioselectivity and yield. Ligands with bite angles >104° (e.g., Xantphos, Nixantphos) favor the formation of 1,2-substituted cyclobutanecarboxamides, while larger bite angles (e.g., DBFphos) promote alternative pathways .

- CO pressure optimization at 6 bar enhances yield (95%) and diastereoselectivity (rr = 43:1) for products like 3a , a 1,2-substituted cyclobutanecarboxamide .

Table 1: Ligand Effects on Aminocarbonylation

| Ligand (Bite Angle) | Product Ratio (3a :4a ) | Yield (%) | Selectivity (rr) |

|---|---|---|---|

| Xantphos (111°) | 44% : trace | 44 | 8:1 |

| Nixantphos (127°) | 77% : minor | 77 | 20:1 |

| DBFphos (138°) | Trace : major | – | – |

Functionalization of the Pyridinyl Group

The 4-methylpyridin-2-yl moiety undergoes electrophilic substitution and condensation reactions:

- Condensation with aldehydes : 4-Methylpyridine derivatives react with benzaldehyde under basic conditions to form α,β-unsaturated ketones via deprotonation of the methyl group . This reactivity suggests that the pyridinyl group in N-(4-methylpyridin-2-yl)cyclobutanecarboxamide may participate in similar conjugate additions.

- Steric hindrance effects : Bulky substituents on cyclobutanol precursors reduce yields in aminocarbonylation (e.g., 4v at 19% yield) , indicating that steric factors may influence further derivatization of the carboxamide.

Stability and Byproduct Formation

- Acid-mediated dehydration : Cyclobutanols dehydrate to cyclobutenes under acidic conditions, which are intermediates in aminocarbonylation. Excess HCl promotes Friedel-Crafts byproducts (e.g., 27 ), necessitating controlled acid use .

- Thermal stability : The cyclobutane ring’s strain may render it susceptible to ring-opening under extreme conditions, though direct evidence for this compound is lacking.

Computational and Mechanistic Insights

- Docking studies : Pyridinyl carboxamides form hydrogen bonds and hydrophobic interactions with target enzymes (e.g., β-lactamase), stabilizing complexes (RMSD < 0.4 Å) .

- Catalytic cycle : Pd–H complexes mediate regioselective CO insertion into cyclobutene intermediates, yielding 1,1- or 1,2-substituted products depending on ligand sterics .

Applications De Recherche Scientifique

N-(4-methylpyridin-2-yl)cyclobutanecarboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties.

Biological Studies: It is used in research to understand its effects on various biological systems and pathways.

Mécanisme D'action

The mechanism of action of N-(4-methylpyridin-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

- 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

Uniqueness

N-(4-methylpyridin-2-yl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Activité Biologique

N-(4-methylpyridin-2-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring linked to a pyridine moiety. The structural characteristics of this compound suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways. This inhibition can lead to antimicrobial or anticancer effects.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria. The compound demonstrated significant antibacterial activity, particularly against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli.

Table 1: Antibacterial Activity Against ESBL-Producing E. coli

| Compound | Concentration (mg/well) | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|---|

| This compound | 50 | 15 ± 2 | 10 | 20 |

| Control | - | 0 | - | - |

The results indicate that the compound has a potent effect on bacterial growth, with a minimum inhibitory concentration (MIC) of 10 mg/mL and a minimum bactericidal concentration (MBC) of 20 mg/mL.

Cytotoxicity Assessment

In vitro assays have demonstrated that this compound induces apoptosis in cancer cells through mitochondrial pathways. This suggests potential therapeutic applications in oncology.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The IC50 values indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with the lowest IC50 observed in A549 cells.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against resistant strains of bacteria and found it significantly reduced bacterial growth compared to control groups. The study utilized both agar diffusion and broth dilution methods to assess the antibacterial properties.

- Cytotoxicity Assessment : In vitro assays demonstrated that the compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting a potential for therapeutic applications in oncology.

- Structure-Based Drug Design : Molecular docking studies revealed favorable interactions between this compound and target enzymes involved in cancer metabolism and bacterial resistance mechanisms, indicating its potential as a lead compound for drug development.

Propriétés

IUPAC Name |

N-(4-methylpyridin-2-yl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-5-6-12-10(7-8)13-11(14)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSJQJNPWCTXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.